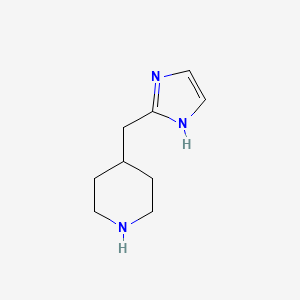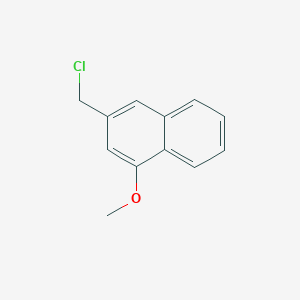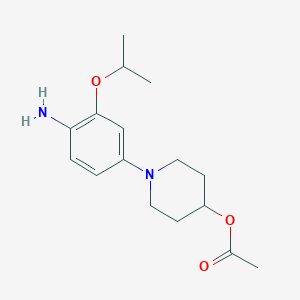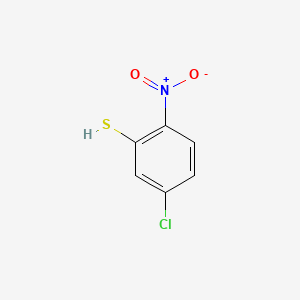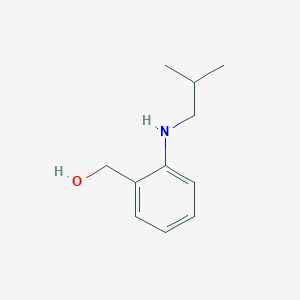
(2-(isobutylamino)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(isobutylamino)phenyl)methanol, also known as 2-(Isobutylamino)benzyl alcohol, is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.29 g/mol . This compound is commonly used as a building block in organic synthesis due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(isobutylamino)phenyl)methanol typically involves the reaction of benzyl chloride with isobutylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of isobutylamine displaces the chloride ion on benzyl chloride, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is usually carried out in a solvent like ethanol or methanol to facilitate the mixing of reactants and improve yield.
Chemical Reactions Analysis
Types of Reactions
(2-(isobutylamino)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated benzyl alcohol derivatives.
Scientific Research Applications
(2-(isobutylamino)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(isobutylamino)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
(2-(isobutylamino)phenyl)methanol can be compared with other similar compounds, such as:
Benzylamine: Similar structure but lacks the hydroxyl group.
Phenylethylamine: Similar structure but has an ethyl group instead of a benzyl group.
Benzyl alcohol: Similar structure but lacks the amine group.
The uniqueness of this compound lies in its combination of both hydroxyl and amine functional groups, which allows it to participate in a wider range of chemical reactions and applications.
Properties
CAS No. |
121385-36-2 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
[2-(2-methylpropylamino)phenyl]methanol |
InChI |
InChI=1S/C11H17NO/c1-9(2)7-12-11-6-4-3-5-10(11)8-13/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
NSNHLASZJRWMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC=CC=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


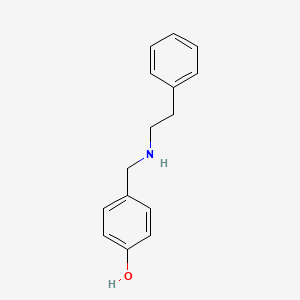
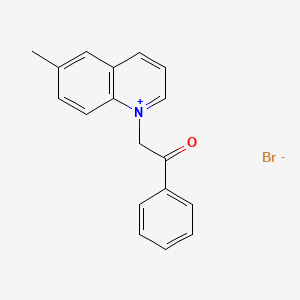
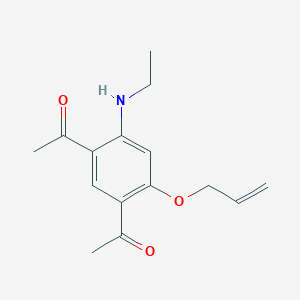
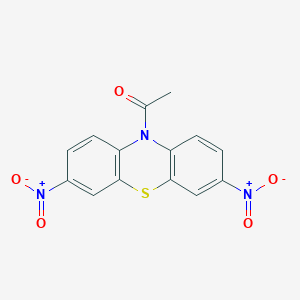
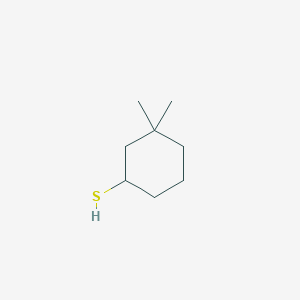
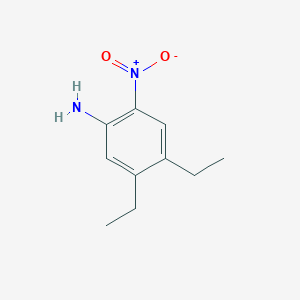
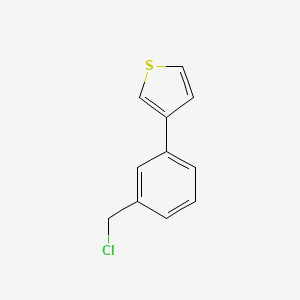
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8751332.png)
![Tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8751348.png)
![tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8751352.png)
